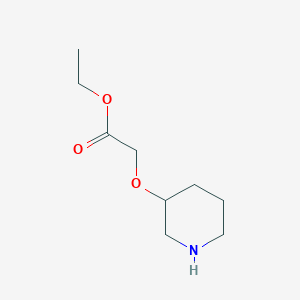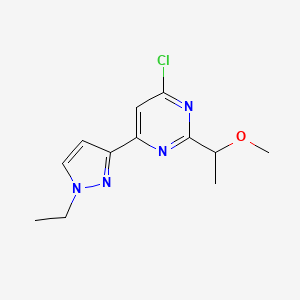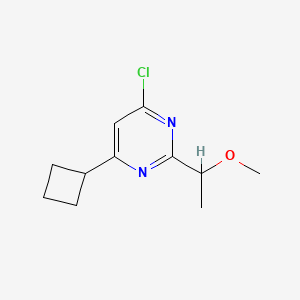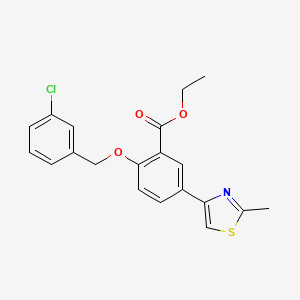
Methyl 2-(2-bromo-5,6-difluorobenzofuran-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-bromo-5,6-difluorobenzofuran-3-yl)acetate is a chemical compound that belongs to the benzofuran family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-bromo-5,6-difluorobenzofuran-3-yl)acetate typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a difluorobenzofuran derivative, followed by esterification to introduce the methyl acetate group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(2-bromo-5,6-difluorobenzofuran-3-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofuran derivatives, while coupling reactions can produce more complex aromatic compounds.
Aplicaciones Científicas De Investigación
Methyl 2-(2-bromo-5,6-difluorobenzofuran-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral, antibacterial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 2-(2-bromo-5,6-difluorobenzofuran-3-yl)acetate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include modulation of cellular signaling pathways and inhibition of specific enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-bromo-5-fluorobenzoate
- Methyl 2-bromo-5-chlorobenzoate
- Methyl 2-bromo-5-iodobenzoate
Uniqueness
Methyl 2-(2-bromo-5,6-difluorobenzofuran-3-yl)acetate is unique due to the presence of both bromine and fluorine atoms on the benzofuran ring. This combination of substituents can significantly influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.
Propiedades
Número CAS |
1420790-23-3 |
|---|---|
Fórmula molecular |
C11H7BrF2O3 |
Peso molecular |
305.07 g/mol |
Nombre IUPAC |
methyl 2-(2-bromo-5,6-difluoro-1-benzofuran-3-yl)acetate |
InChI |
InChI=1S/C11H7BrF2O3/c1-16-10(15)3-6-5-2-7(13)8(14)4-9(5)17-11(6)12/h2,4H,3H2,1H3 |
Clave InChI |
CGTRRDDGAAEJND-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=C(OC2=CC(=C(C=C21)F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



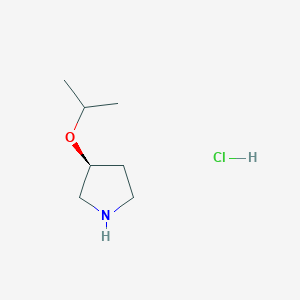
![Methyl 2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine-7-carboxylate](/img/structure/B15056098.png)


![5-Hydroxy-6,7-dimethylbenzo[d][1,3]oxathiol-2-one](/img/structure/B15056121.png)


![2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B15056127.png)
